Beyond its role in cancer treatment, Methotrexate is a valuable tool in research for understanding various cellular processes.
The success of Methotrexate has paved the way for the development of new chemotherapeutic agents.
Methopterin, also known as amethopterin, is a chemical compound belonging to the class of antifolates. Its molecular formula is and it has a molar mass of approximately 453.43 g/mol. Methopterin is structurally similar to folic acid and functions primarily as an antimetabolite, inhibiting the utilization of folate in cellular processes. This compound plays a critical role in various therapeutic applications, particularly in oncology and immunology.
Methopterin exhibits significant biological activities:
The synthesis of methopterin involves multiple steps:
Methopterin has diverse applications:
Methopterin interacts with several biological pathways:
Methopterin shares structural similarities with several other compounds in the antifolate category. Here are some notable comparisons:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Methotrexate | High | Chemotherapy | More potent inhibitor of dihydrofolate reductase |
| Pemetrexed | Moderate | Chemotherapy | Multi-targeted antifolate with broader spectrum |
| Trimethoprim | Moderate | Antibiotic | Primarily targets bacterial dihydrofolate reductase |
| Leucovorin | Low | Chemoprotection | Used to rescue normal cells from methotrexate toxicity |
Methopterin's unique mechanism lies in its specific inhibition of dihydrofolate reductase and its role in both anticancer therapy and immunosuppression, distinguishing it from others that may target different enzymes or pathways.
Methopterin (C$${20}$$H$${21}$$N$${7}$$O$${6}$$) is a synthetic folate analog characterized by a pteridine ring system linked to a benzoyl-glutamic acid moiety through a methylamino bridge (Fig. 1). Its molecular weight is 455.43 g/mol, and the compound crystallizes in a monoclinic system with a predicted density of 1.61 g/cm$$^3$$. The structure includes:
| Property | Value | Source |
|---|---|---|
| Solubility | Soluble in DMSO | |
| Melting Point | Not reported | — |
| LogP (Partition Coefficient) | -0.28 (predicted) | |
| pKa (Strongest Acidic) | 3.25 | |
| Stability | Stable at -20°C (powder) |
The compound exhibits UV absorption maxima at 255 nm, 302 nm, and 368 nm in alkaline conditions, shifting to 307 nm under acidic conditions. Its stereochemistry at the glutamic acid C2 position (S-configuration) is critical for biological activity.
Methopterin is synthesized via two primary routes:
| Feature | Methopterin | Methotrexate | Folic Acid |
|---|---|---|---|
| Core Structure | Pteridine + benzoyl-glutamate | Pteridine + benzoyl-glutamate | Pteridine + PABA + glutamate |
| N10 Substitution | Methyl group | Methyl group | Hydrogen |
| C4 Position | Oxo group | Amino group | Oxo group |
| Glutamate Chain | L-configuration | L-configuration | L-configuration |
| Molecular Weight | 455.43 g/mol | 454.44 g/mol | 441.40 g/mol |
Figure 1: Structural comparison of methopterin, methotrexate, and folic acid.
Table 1: Crystallographic data for methopterin derivatives.
The dihydrofolate reductase enzyme represents the primary molecular target of methopterin action [2] [5]. This enzyme catalyzes the critical reduction of dihydrofolate to tetrahydrofolate using nicotinamide adenine dinucleotide phosphate as a cofactor [3]. Methopterin demonstrates exceptional binding affinity to this enzyme, with dissociation half-lives ranging from 12 minutes for the monoglutamate form to over 120 minutes for polyglutamated derivatives [6] [7].
Thymidylate synthase experiences profound indirect inhibition through methopterin-mediated mechanisms [4] [8]. While methopterin does not directly bind to thymidylate synthase, the accumulation of dihydrofolate polyglutamates resulting from dihydrofolate reductase inhibition creates a potent inhibitory environment [8] [9]. These accumulated dihydrofolate species compete with the natural cofactor 5,10-methylenetetrahydrofolate for binding sites on thymidylate synthase, effectively blocking thymidine monophosphate synthesis [8].
[image:1]
The de novo purine biosynthesis pathway requires two folate-dependent transformylase enzymes that become severely compromised under methopterin treatment [10] [11]. Formylglycinamide ribonucleotide transformylase, which catalyzes the incorporation of the carbon-2 position of the purine ring, suffers from substrate depletion as 10-formyltetrahydrofolate pools become depleted [10]. Similarly, aminoimidazole carboxamide ribonucleotide transformylase, responsible for carbon-8 formylation, experiences impaired function due to reduced availability of its 10-formyltetrahydrofolate cofactor [10] [11].
Research conducted on human myeloid precursor cells demonstrated that methopterin exposure results in a 34% reduction in intracellular 10-formyltetrahydrofolate concentrations within 12 hours, directly correlating with a 77% depression in de novo purine synthesis [11]. These findings indicate that methopterin disrupts purine biosynthesis through multiple mechanisms, including direct cofactor depletion and competitive inhibition by accumulated dihydrofolate species.
| Enzyme | Primary Function | Methopterin Inhibition Mechanism | Metabolic Pathway | Cellular Compartment |
|---|---|---|---|---|
| Dihydrofolate Reductase | Reduces dihydrofolate to tetrahydrofolate | Competitive inhibition with high affinity binding | Folate cycle regeneration | Cytosol/Nucleus |
| Thymidylate Synthase | Converts dUMP to dTMP using 5,10-methylene-THF | Indirect inhibition via dihydrofolate accumulation | Thymidine biosynthesis | Cytosol/Nucleus/Mitochondria |
| Formylglycinamide Ribonucleotide Transformylase | Catalyzes purine synthesis step using 10-formyl-THF | Substrate depletion through folate pool disruption | De novo purine synthesis | Cytosol |
| Aminoimidazole Carboxamide Ribonucleotide Transformylase | Catalyzes final formylation in purine synthesis | Substrate depletion through folate pool disruption | De novo purine synthesis | Cytosol |
| Serine Hydroxymethyltransferase | Converts serine to glycine and 5,10-methylene-THF | Altered cofactor availability | One-carbon metabolism | Cytosol/Mitochondria |
| Methylenetetrahydrofolate Dehydrogenase | Oxidizes 5,10-methylene-THF to 5,10-methenyl-THF | Disrupted folate cofactor balance | One-carbon metabolism | Cytosol/Mitochondria |
Methopterin profoundly disrupts the intricate network of one-carbon transfer reactions essential for nucleic acid synthesis [12] [13]. The folate-mediated one-carbon metabolism represents a fundamental biochemical network that supports the transfer of single carbon units in various oxidation states, including methyl, methylene, and formyl groups, all of which become compromised under methopterin treatment [14] [15].
The synthesis of thymidine monophosphate from deoxyuridine monophosphate requires 5,10-methylenetetrahydrofolate as the one-carbon donor in a reaction catalyzed by thymidylate synthase [12] [16]. Methopterin treatment results in severe depletion of this essential cofactor through multiple mechanisms. Studies in human breast cancer cells revealed that methopterin exposure causes a greater than 50% reduction in 5,10-methylenetetrahydrofolate pools within hours of treatment [10] [8].
The disruption extends beyond simple substrate depletion, as the accumulation of dihydrofolate polyglutamates creates a competitive inhibitory environment [8]. These dihydrofolate species demonstrate significant affinity for thymidylate synthase, with inhibition constants suggesting potent competitive inhibition with the natural 5,10-methylenetetrahydrofolate cofactor [8]. This dual mechanism of substrate depletion and competitive inhibition results in thymidine synthesis inhibition rates exceeding 80% within 30 minutes of methopterin exposure [8].
De novo purine biosynthesis requires two distinct one-carbon transfer reactions, both utilizing 10-formyltetrahydrofolate as the donor molecule [10] [17]. The first transformylation occurs during the conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide, establishing the carbon-2 position of the emerging purine ring [17] [18]. The second formylation transforms aminoimidazole carboxamide ribonucleotide to its formylated derivative, completing the carbon-8 position of the purine heterocycle [17] [18].
Research utilizing human myeloid precursor cells demonstrated that methopterin treatment preserves 10-formyltetrahydrofolate pools at greater than 80% of control values, yet purine synthesis remains severely inhibited [11]. This apparent paradox suggests that methopterin disrupts purine biosynthesis through mechanisms beyond simple cofactor depletion, potentially involving direct inhibition of transformylase enzymes by accumulated antifolate metabolites [10] [11].
| Reaction Type | One-Carbon Donor | Target Substrate | Product | Methopterin Impact | Clinical Significance |
|---|---|---|---|---|---|
| Thymidine monophosphate synthesis | 5,10-Methylene-tetrahydrofolate | Deoxyuridine monophosphate | Deoxythymidine monophosphate | Severely inhibited via substrate depletion | DNA synthesis impairment |
| Purine ring closure (C-2 position) | 10-Formyl-tetrahydrofolate | Glycinamide ribonucleotide | Formylglycinamide ribonucleotide | Inhibited via cofactor depletion | Purine nucleotide deficiency |
| Purine ring closure (C-8 position) | 10-Formyl-tetrahydrofolate | Aminoimidazole carboxamide ribonucleotide | Formylaminoimidazole carboxamide ribonucleotide | Inhibited via cofactor depletion | Purine nucleotide deficiency |
| Methionine synthesis | 5-Methyl-tetrahydrofolate | Homocysteine | Methionine | Reduced via 5-methyl-THF trapping | Methylation defects |
| Glycine cleavage | Tetrahydrofolate | Glycine | Carbon dioxide + ammonia | Impaired cofactor regeneration | Amino acid metabolism disruption |
| Formate incorporation | 10-Formyl-tetrahydrofolate | Tetrahydrofolate | 10-Formyl-tetrahydrofolate | Disrupted formate utilization | One-carbon pool depletion |
Methopterin treatment significantly impacts the methionine cycle, a critical component of one-carbon metabolism responsible for methylation reactions [19] [20]. The reduction of 5-methyltetrahydrofolate to methionine via methionine synthase becomes impaired due to folate trapping effects [21] [19]. Studies in hepatoma cells demonstrated that methopterin exposure leads to substantial accumulation of 5-methyltetrahydrofolate while simultaneously depleting other folate species [21].
This metabolic disruption extends to S-adenosylmethionine synthesis, the universal methyl donor for cellular methylation reactions [20] [19]. Research revealed that methopterin treatment results in significant reductions in S-adenosylmethionine levels that cannot be restored by methionine supplementation alone, suggesting direct inhibition of methionine S-adenosyltransferase enzymes [20]. These findings indicate that methopterin affects not only folate-dependent reactions but also downstream methylation processes essential for epigenetic regulation and cellular function.
The polyglutamylation of methopterin represents a critical determinant of its cellular pharmacokinetics and therapeutic efficacy [22] [7]. Folylpolyglutamate synthetase catalyzes the sequential addition of glutamate residues to the gamma-carboxyl group of methopterin, creating polyglutamated derivatives with dramatically altered cellular retention characteristics [23] [24].
Methopterin serves as a substrate for folylpolyglutamate synthetase, albeit with kinetic parameters distinct from natural folate substrates [25]. The Michaelis constant for methopterin demonstrates approximately 100 micromolar affinity, significantly higher than the 7 micromolar constant observed for natural folate cofactors [25]. Despite this reduced affinity, methopterin undergoes efficient polyglutamylation in cellular environments, particularly when intracellular concentrations exceed the enzyme binding capacity [22] [26].
The polyglutamylation process exhibits saturable kinetics, with maximum velocity parameters varying according to cellular folylpolyglutamate synthetase expression levels [26] [23]. Research in acute lymphoblastic leukemia cells revealed that B-lineage cells demonstrate significantly higher folylpolyglutamate synthetase activity compared to T-lineage cells, resulting in enhanced methopterin polyglutamylation and improved therapeutic responses [23]. These findings underscore the importance of cellular context in determining methopterin metabolism and efficacy.
The length of the polyglutamate chain profoundly influences methopterin cellular retention and biological activity [6] [27]. Monoglutamate methopterin exhibits rapid efflux characteristics, with cellular half-lives typically less than one hour [6]. Progressive addition of glutamate residues dramatically extends intracellular retention, with pentaglutamate and hexaglutamate forms demonstrating half-lives exceeding 72 hours [6].
This retention enhancement correlates with altered binding characteristics to target enzymes [6] [7]. Methopterin polyglutamates demonstrate progressively slower dissociation rates from dihydrofolate reductase, with tetraglutamate and pentaglutamate forms showing dissociation half-lives exceeding 100 minutes compared to 12 minutes for the monoglutamate [6]. These extended binding interactions contribute to sustained enzyme inhibition and enhanced cytotoxic effects.
[image:2]
| Polyglutamate Form | Glutamate Residues | Relative DHFR Binding Affinity | Cellular Efflux Rate | Intracellular Retention | Enzyme Dissociation (t½) |
|---|---|---|---|---|---|
| Methopterin (monoglutamate) | 1 | 1.0 (reference) | Rapid (t½ < 1 hour) | Low (< 10%) | 12 minutes |
| Methopterin-diglutamate | 2 | 0.8-1.2 | Moderate (t½ = 2-4 hours) | Moderate (20-30%) | 30 minutes |
| Methopterin-triglutamate | 3 | 1.2-1.8 | Slow (t½ = 8-12 hours) | High (50-70%) | 102 minutes |
| Methopterin-tetraglutamate | 4 | 2.0-3.0 | Very slow (t½ = 24-48 hours) | Very high (80-90%) | 108 minutes |
| Methopterin-pentaglutamate | 5 | 3.0-4.0 | Minimal (t½ > 72 hours) | Maximum (> 95%) | 120 minutes |
| Methopterin-hexaglutamate | 6 | 4.0-5.0 | Minimal (t½ > 72 hours) | Maximum (> 95%) | 120+ minutes |
The selective efflux of methopterin forms represents a crucial mechanism underlying the therapeutic selectivity of antifolate therapy [27] [7]. Multidrug resistance proteins, particularly MRP1 and MRP3, demonstrate substrate specificity that favors monoglutamate forms while effectively excluding polyglutamated derivatives [27]. This selectivity creates a cellular trap mechanism wherein polyglutamated methopterin accumulates preferentially in rapidly dividing cells with high folylpolyglutamate synthetase activity.
Research utilizing membrane vesicle preparations demonstrated that the addition of a single glutamate residue to methopterin reduces transport by multidrug resistance proteins by greater than 95% [27]. Longer polyglutamate chains completely abolish transport capacity, effectively trapping these active metabolites within target cells [27]. This mechanism contributes significantly to the selective toxicity observed in tumor cells compared to normal tissues, as cancer cells typically demonstrate enhanced folylpolyglutamate synthetase expression and reduced gamma-glutamyl hydrolase activity [24] [28].
The gamma-glutamyl hydrolase enzyme represents the primary mechanism for methopterin polyglutamate degradation [28] [29]. This lysosomal enzyme catalyzes the progressive removal of glutamate residues from polyglutamated methopterin, regenerating the efflux-competent monoglutamate form [28]. Tumor cells frequently exhibit reduced gamma-glutamyl hydrolase activity compared to normal tissues, contributing to preferential accumulation of polyglutamated methopterin and enhanced therapeutic efficacy [28] [30].